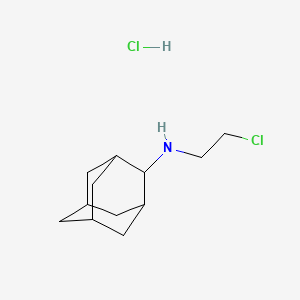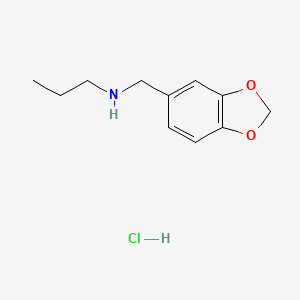![molecular formula C18H24ClNO B6319736 {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride CAS No. 878754-46-2](/img/structure/B6319736.png)
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methylamine group substituted with a 2-methylpropyl chain. The hydrochloride salt form enhances its solubility in water, making it useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-hydroxybenzyl alcohol and 2-methylpropylamine.
Step 1 Formation of Benzyloxy Group: The 3-hydroxybenzyl alcohol is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 3-(benzyloxy)benzyl alcohol.
Step 2 Formation of Amine: The 3-(benzyloxy)benzyl alcohol is then subjected to reductive amination with 2-methylpropylamine in the presence of a reducing agent like sodium cyanoborohydride to form {[3-(benzyloxy)phenyl]methyl}(2-methylpropyl)amine.
Step 3 Formation of Hydrochloride Salt: Finally, the free base amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the synthesis of {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound can be used to study the interactions of amine-containing molecules with biological targets such as enzymes and receptors. It serves as a model compound for understanding the behavior of similar amines in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests possible applications in the development of drugs targeting neurological or cardiovascular conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials. Its hydrochloride form enhances its stability and solubility, making it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
{[3-(Benzyloxy)phenyl]methyl}amine hydrochloride: Lacks the 2-methylpropyl substitution, which may affect its binding properties and biological activity.
{[3-(Benzyloxy)phenyl]methyl}(2-ethylpropyl)amine hydrochloride: Similar structure but with a different alkyl chain, which can influence its chemical reactivity and interaction with biological targets.
{[3-(Benzyloxy)phenyl]methyl}(2-methylbutyl)amine hydrochloride: Another analog with a longer alkyl chain, potentially altering its solubility and pharmacokinetic properties.
Uniqueness
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride is unique due to its specific substitution pattern, which provides a balance between hydrophobic and hydrophilic properties. This balance can enhance its interaction with a wide range of molecular targets, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-15(2)12-19-13-17-9-6-10-18(11-17)20-14-16-7-4-3-5-8-16;/h3-11,15,19H,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAAXBPVMXPGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amine hydrochloride](/img/structure/B6319656.png)
![[(furan-2-yl)methyl][3-(1H-imidazol-1-yl)propyl]amine hydrochloride](/img/structure/B6319672.png)

![{[1-(4-Chlorophenyl)cyclopentyl]methyl}amine hydrobromide](/img/structure/B6319695.png)


![Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6319717.png)

amine hydrochloride](/img/structure/B6319730.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319731.png)

![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319756.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)
amine hydrochloride](/img/structure/B6319777.png)
